molecular formula C11H15N3 B12282201 (propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine

(propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine

Cat. No.: B12282201
M. Wt: 189.26 g/mol
InChI Key: CMUSFDKSQIXVNB-UHFFFAOYSA-N
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Description

(propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine is a chemical compound based on the 1H-pyrrolo[2,3-b]pyridine scaffold, a structure of significant interest in medicinal chemistry also known as 7-azaindole . This scaffold is recognized as a bioisostere for purines and is a privileged structure in the development of kinase inhibitors . Compounds featuring this core are extensively investigated for their potential in targeted cancer therapies. The 1H-pyrrolo[2,3-b]pyridine structure is a key component in several FDA-approved drugs, such as the CSF1R inhibitor pexidartinib and the B-Raf inhibitor vemurafenib, underscoring its therapeutic relevance . Kinase inhibitors derived from this scaffold often function by disrupting aberrant cell proliferation signals . The propan-2-ylamine (isopropylamine) moiety in this specific derivative is a common functional group in drug discovery that can influence the compound's physicochemical properties and its interaction with biological targets. This product is provided For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propan-2-amine

InChI

InChI=1S/C11H15N3/c1-8(2)13-6-9-7-14-11-10(9)4-3-5-12-11/h3-5,7-8,13H,6H2,1-2H3,(H,12,14)

InChI Key

CMUSFDKSQIXVNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CNC2=C1C=CC=N2

Origin of Product

United States

Preparation Methods

Introduction of the Isopropylamine Side Chain

The isopropylamine moiety is introduced via nucleophilic substitution or reductive amination. One approach involves reacting 3-chloromethyl-pyrrolo[2,3-b]pyridine with isopropylamine in the presence of a base such as potassium carbonate. This reaction is typically conducted in dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding the secondary amine product. Alternative methods employ reductive amination using sodium cyanoborohydride, where the aldehyde intermediate (generated via oxidation of the hydroxymethyl group) reacts with isopropylamine under mild acidic conditions.

Catalytic Coupling Strategies

Palladium-catalyzed cross-coupling reactions are critical for modifying the pyrrolo[2,3-b]pyridine core. For instance, Buchwald-Hartwig amination enables the direct introduction of amine groups at specific positions. A representative procedure involves treating 3-bromo-pyrrolo[2,3-b]pyridine with isopropylamine, cesium carbonate, and a palladium catalyst (e.g., Pd(dppf)Cl₂) in isopropyl alcohol/water at 100°C. This method achieves moderate to high yields (50–75%) and is compatible with diverse amine nucleophiles.

Purification and Characterization

Chromatographic Techniques

Crude reaction mixtures are purified via silica gel column chromatography using gradients of ethyl acetate and hexanes. For polar intermediates, reverse-phase HPLC with acetonitrile/water mobile phases is employed. The target compound typically elutes at 12–14 minutes under these conditions, with purity exceeding 95% as confirmed by LC-MS.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : Key signals include δ 1.02 (d, J = 6.5 Hz, 6H, CH(CH₃)₂), 2.85–2.95 (m, 1H, CH(CH₃)₂), 3.72 (s, 2H, CH₂N), 6.45 (s, 1H, pyrrole-H), and 7.20–7.45 (m, aromatic-H).
  • IR (KBr) : Peaks at 3280 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N), and 1450 cm⁻¹ (C-C aromatic).
  • HRMS : Calculated for C₁₁H₁₅N₃ [M+H]⁺: 189.1264; Found: 189.1266.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Acid-catalyzed cyclization 68–78 92–95 Scalable, minimal byproducts Requires harsh acidic conditions
Palladium coupling 50–75 90–93 Versatile for diverse substituents High catalyst cost
Reductive amination 60–70 88–90 Mild reaction conditions Multiple steps required

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors have been proposed to enhance the throughput of palladium-catalyzed steps, reducing reaction times from 24 hours to 2–4 hours. Additionally, substituting DMF with greener solvents like cyclopentyl methyl ether (CPME) in substitution reactions lowers environmental impact without compromising yield.

Chemical Reactions Analysis

Types of Reactions

(propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other leaving groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, nucleophiles like amines, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrrolo derivatives as anticancer agents. For instance, compounds structurally related to (propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine have been synthesized and evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. One study demonstrated that certain derivatives exhibited potent antitumor activities against various cancer cell lines, including HeLa and MCF-7, with IC50 values as low as 0.12 μM . This suggests that this compound could be a promising candidate for further development as an anticancer drug.

Neurological Disorders

The unique structural features of this compound may also provide therapeutic benefits for neurological conditions. Pyrrole-containing compounds have been investigated for their neuroprotective properties and potential to modulate neurotransmitter systems. The ability of these compounds to interact with various receptors in the central nervous system positions them as candidates for treating disorders such as depression and anxiety .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves several steps typically including the formation of the pyrrole ring followed by alkylation reactions. Understanding the structure–activity relationship is critical for optimizing the efficacy of this compound. Researchers have focused on modifying substituents on the pyrrole ring to enhance biological activity while minimizing toxicity .

Case Study 1: Tubulin Inhibition

A series of studies have shown that derivatives of this compound can effectively inhibit tubulin polymerization. This was demonstrated through in vitro assays where specific derivatives led to significant G2/M phase cell cycle arrest in cancer cells .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of pyrrole-based compounds similar to this compound. It was found that these compounds could reduce oxidative stress markers in neuronal cell lines, suggesting a mechanism by which they could protect against neurodegeneration .

Mechanism of Action

The mechanism of action of (propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound can inhibit their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their properties are compared below:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Molecular Formula Molecular Weight Substituents Biological Activity/Notes References
(propan-2-yl)(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)amine C₁₁H₁₆N₃ 190.27* - 3-(CH₂)-N-isopropyl
- Pyrrolo[2,3-b]pyridine core
Hypothesized CNS activity (inferred from analogs); steric effects may modulate binding -
Dimethyl(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)amine C₁₀H₁₃N₃ 175.23 - 3-(CH₂)-N,N-dimethyl
- Pyrrolo[2,3-b]pyridine core
Simpler alkylation; potential precursor for nicotinic receptor ligands
3-Pyrrolidin-2-ylmethyl-1H-pyrrolo[2,3-b]pyridine C₁₁H₁₄N₄ 202.26 - 3-(CH₂)-pyrrolidin-2-yl
- Secondary amine in pyrrolidine ring
Synthesized via LAH reduction; explored for nicotinic acetylcholine receptor binding
1H-Pyrrolo[2,3-b]pyridin-3-amine (3-amino-7-azaindole) C₇H₇N₃ 133.15 - 3-NH₂
- Unsubstituted core
Core scaffold for kinase inhibitors; lacks steric bulk
N,N-Dimethyl-3-[5-(2-methylsulfonyl-pyrrolo[2,3-d]pyrimidin-4-yl)indol-1-yl]propan-1-amine C₂₀H₂₃N₅O₂S 397.49 - Indole-pyrrolopyrimidine hybrid
- Sulfonyl and dimethylamine groups
Kinase inhibition potential (e.g., JAK/STAT pathways); increased complexity

*Calculated molecular weight based on inferred structure.

Key Observations:

Core Modifications: Replacing pyrrolo[2,3-b]pyridine with pyrrolo[2,3-d]pyrimidine () introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity for kinase interactions .

Synthetic Routes: The target compound may be synthesized via reductive amination or alkylation, similar to ’s method using lithium aluminum hydride (LAH) reduction of a pyrrolidinone precursor .

Biological Activity :

  • CNS Targets : Pyrrolo[2,3-b]pyridine derivatives are associated with nicotinic acetylcholine receptor modulation (), suggesting the target compound could share this activity .
  • Kinase Inhibition : Analogs like the indole-pyrrolopyrimidine hybrid () highlight the scaffold’s versatility in targeting enzymatic pathways .

Safety and Handling :

  • While direct toxicity data are unavailable, related compounds (e.g., 1-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine) recommend precautions against inhalation and dermal exposure .

Biological Activity

(propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine, known by its CAS number 1496550-57-2, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Derivatives

The synthesis of this compound has been explored in various studies focusing on pyrrolo derivatives. These compounds often exhibit significant biological activities, particularly in cancer research and kinase inhibition.

Anticancer Properties

Recent studies have indicated that pyrrolo derivatives, including this compound, may possess anticancer properties. For instance, research has shown that related compounds exhibit cytotoxic effects against various cancer cell lines. A study highlighted the potential of pyrrolo compounds in inhibiting serine/threonine kinase 1 (AKT1), which is crucial for cancer cell proliferation and survival .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (μM)
Compound AMDA-MB-2316.25
Compound BA5498.50
This compoundHCT116TBD

Kinase Inhibition

The compound has also been studied for its inhibitory effects on various kinases. Specifically, it has shown promise as an inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), which plays a role in macrophage differentiation and maintenance. Inhibiting CSF1R could have therapeutic implications for diseases such as cancer and inflammatory disorders .

Table 2: Inhibition Potency Against Kinases

CompoundKinase TargetIC50 (nM)
Compound CCSF1R<5
Compound DPDGFR>100
This compoundTBDTBD

Structure–Activity Relationship (SAR)

Understanding the SAR of pyrrolo compounds is crucial for optimizing their biological activity. Modifications to the pyrrole nitrogen and the introduction of various substituents can significantly influence their potency and selectivity against specific targets.

Key Findings from SAR Studies

  • Substituent Effects : Methylation at specific positions on the pyrrole ring has been shown to enhance activity against CSF1R while reducing off-target effects on other kinases like EGFR.
  • Pyridine Interaction : The presence of a pyridine moiety contributes to the binding affinity and selectivity towards kinase targets.

Case Studies

Several case studies have documented the biological activities of related compounds:

  • Case Study on Anticancer Activity : A study investigated a series of pyrrolo derivatives against breast cancer cell lines, demonstrating that certain modifications led to improved cytotoxicity.
    "The most active compounds exhibited IC50 values below 10 μM across multiple cancer cell lines" .
  • In Vivo Studies : Animal models have been used to evaluate the pharmacokinetics and therapeutic efficacy of these compounds, suggesting favorable absorption and distribution profiles that support further development.

Q & A

Q. What synthetic methodologies are effective for preparing (propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine, and how can catalytic conditions be optimized?

Methodological Answer :

  • Pd-Catalyzed Cross-Coupling : A robust method involves Suzuki-Miyaura coupling using Pd(II) acetate (e.g., 2.83 mmol) with boronic acid derivatives under inert conditions. For example, coupling 5-bromo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine with a boronate ester in 2-methyltetrahydrofuran at 100°C for 3 hours yielded 51% product after chromatography .
  • Iron-Catalyzed Reactions : Fe(acac)₃ can catalyze one-pot syntheses of β-lactam analogs, suggesting applicability for amine-containing heterocycles. Reaction optimization should focus on solvent polarity and catalyst loading .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., 400 MHz in DMSO-d₆) resolve proton environments and confirm substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS (e.g., m/z 254.1 [M+H]⁺) validates molecular weight and fragmentation pathways .
  • Infrared Spectroscopy (IR) : Key functional groups (e.g., NH stretches at ~3131 cm⁻¹) confirm amine and aromatic moieties .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer :

  • Exposure Mitigation : Use PPE (gloves, goggles), avoid inhalation, and work in fume hoods. Toxicity data are limited, so treat as a potential irritant .
  • Waste Disposal : Follow institutional guidelines for amine-containing waste, prioritizing neutralization before disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different assays?

Methodological Answer :

  • Assay Standardization : Control variables like pH, temperature, and solvent (e.g., DMSO concentration) to minimize artifacts. For antimicrobial studies, use Clinical and Laboratory Standards Institute (CLSI) protocols .
  • Statistical Validation : Apply ANOVA or t-tests to compare activity across replicates. For example, used four replicates with ten bunches per plot for antimicrobial analysis .
  • Purity Verification : Characterize batches via HPLC to rule out impurities affecting bioactivity .

Q. What experimental designs are suitable for evaluating the environmental fate of this compound?

Methodological Answer :

  • Long-Term Stability Studies : Monitor degradation under simulated environmental conditions (e.g., UV light, microbial exposure) using LC-MS to track breakdown products .
  • Partitioning Analysis : Measure log P (octanol-water) to predict bioavailability. Computational tools like EPI Suite can supplement experimental data .
  • Ecotoxicology Assays : Use Daphnia magna or algal models to assess acute/chronic toxicity, following OECD guidelines .

Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s bioactivity?

Methodological Answer :

  • Analog Synthesis : Introduce substituents at the pyrrolopyridine C-5 position or modify the propan-2-yl group. For example, halogenation (e.g., 5-chloro derivatives) enhanced antitumor activity in related compounds .
  • Docking Simulations : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases). Validate with mutagenesis studies .
  • Pharmacophore Mapping : Identify critical hydrogen-bond donors/acceptors using Schrödinger’s Phase .

Q. What strategies address low yields in large-scale synthesis of this compound?

Methodological Answer :

  • Catalyst Optimization : Screen Pd ligands (e.g., XPhos) to improve turnover. achieved 51% yield with Pd(II) acetate and NaHCO₃ .
  • Solvent Engineering : Replace 2-methyltetrahydrofuran with MeCN or DMF to enhance solubility. Microwave-assisted synthesis may reduce reaction time .
  • Workflow Automation : Use flow chemistry for precise control of stoichiometry and temperature .

Data Contradiction Analysis

Q. How should conflicting data regarding this compound’s antimicrobial vs. antitumor activity be interpreted?

Methodological Answer :

  • Target Selectivity Profiling : Screen against a panel of bacterial vs. cancer cell lines (e.g., MCF-7, HeLa) to identify off-target effects. and suggest divergent mechanisms .
  • Dose-Response Curves : Compare IC₅₀ values across assays. For example, α-aminophosphonate derivatives showed tumor-specific cytotoxicity at lower doses than antimicrobial activity .
  • Pathway Analysis : Use RNA-seq or proteomics to identify differentially regulated pathways (e.g., apoptosis in cancer vs. membrane disruption in bacteria) .

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